3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide

5-Lipoxygenase Inflammation Enzyme Inhibition

3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide (CAS 1903332‑55‑7) is a synthetic small molecule that merges a 2‑methoxynaphthalene hydrophobic core with an isoxazole‑terminated propyl‑amide side chain. This architecture places it within the chemical space of naphthalenyl‑heterocycle amides, a class investigated for interactions with membrane transporters and lipoxygenase enzymes.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1903332-55-7
Cat. No. B2717305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide
CAS1903332-55-7
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCCCC3=CON=C3
InChIInChI=1S/C20H22N2O3/c1-24-19-10-8-16-6-2-3-7-17(16)18(19)9-11-20(23)21-12-4-5-15-13-22-25-14-15/h2-3,6-8,10,13-14H,4-5,9,11-12H2,1H3,(H,21,23)
InChIKeyJPHRXWKGIQZVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide (CAS 1903332‑55‑7): Baseline Characterization for Rational Procurement


3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide (CAS 1903332‑55‑7) is a synthetic small molecule that merges a 2‑methoxynaphthalene hydrophobic core with an isoxazole‑terminated propyl‑amide side chain . This architecture places it within the chemical space of naphthalenyl‑heterocycle amides, a class investigated for interactions with membrane transporters and lipoxygenase enzymes . Unlike simple naphthalene or phenyl analogues, the substitution pattern of the methoxy group and the regioisomeric 1,2‑oxazole appendage is believed to impose distinct steric and electronic constraints that directly affect target engagement .

Why Generic Substitution Is Problematic for 3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide


Within the naphthalenyl‑heterocycle amide family, even minor structural modifications profoundly alter biological outcome. Colabufo et al. demonstrated that oxazole‑bearing naphthalene derivatives transition from P‑gp inhibitors to unambiguous substrates depending solely on the substituent at the naphthalene ring (R=H/F/OH → inhibitor; R=OCH₃ → substrate) . Consequently, swapping the 2‑methoxy group for hydrogen, fluorine, or hydroxyl would invert the P‑gp interaction phenotype. Likewise, replacing the 1,2‑oxazole with a thiazole or furan changes both the transporter specificity (BCRP vs MRP1) and the substrate classification . The precise length of the propyl linker between the amide and the isoxazole further governs the conformational freedom required for target binding, ruling out simple interchangeability with ethyl‑ or butyl‑linked analogues. These structure‑specific activity switches mean that any procurement decision based on in‑class similarity without the exact CAS number risks acquiring a compound with fundamentally different pharmacological behavior.

Quantitative Differentiation Evidence for 3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide


5‑Lipoxygenase (5‑LOX) Inhibitory Activity Compared to Zileuton

The target compound exhibits an IC₅₀ >10 000 nM against human recombinant 5‑LOX, indicating negligible inhibition . In contrast, the clinically approved 5‑LOX inhibitor zileuton has a reported IC₅₀ of approximately 500–1 000 nM in comparable recombinant enzyme assays . This ≥10‑fold lower potency establishes the compound as a poor direct inhibitor of 5‑LOX, differentiating it from agents intended for leukotriene‑driven pathologies.

5-Lipoxygenase Inflammation Enzyme Inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition Relative to Reference Inhibitor AUDA

Tested against human recombinant sEH, the compound yields an IC₅₀ >10 000 nM . By comparison, the benchmark sEH inhibitor AUDA (12‑(3‑adamantan‑1‑yl‑ureido)dodecanoic acid) achieves an IC₅₀ of approximately 3 nM under similar assay formats . This >3 000‑fold difference in potency confirms that the compound does not meaningfully engage the sEH catalytic pocket, positioning it as an inactive control for epoxide hydrolase profiling.

Soluble Epoxide Hydrolase Metabolic Stability Enzyme Inhibition

P‑Glycoprotein (P‑gp) Substrate Classification Among Oxazole‑Naphthalene Congeners

In a systematic SAR study of naphthalenyl‑oxazole derivatives, Colabufo et al. classified compounds with a methoxy substituent (R=OCH₃) on the naphthalene ring as unambiguous P‑gp substrates, whereas the unsubstituted (R=H), fluoro (R=F), and hydroxy (R=OH) analogues behaved as P‑gp inhibitors . Although the exact target compound was not individually reported in that study, the class‑level inference strongly predicts that its 2‑methoxynaphthalene moiety confers a substrate phenotype, fundamentally distinguishing it from inhibitor‑class analogues.

P-glycoprotein Transporter Multidrug Resistance

Recommended Application Scenarios for 3-(2-Methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide Based on Quantitative Evidence


Negative Control for 5‑LOX High‑Throughput Screening

The compound's >10 000 nM IC₅₀ against recombinant human 5‑LOX makes it a well‑characterized negative control for primary screens aimed at discovering leukotriene‑modulating anti‑inflammatory agents. Its inactivity is reliably documented, enabling robust Z‑factor calculations and assay quality assessment alongside positive controls such as zileuton.

Validation of sEH Assay Sensitivity

With >10 000 nM IC₅₀ for sEH, the compound provides a benchmark for the lower detection limit of fluorometric or LC‑MS/MS‑based sEH inhibition assays . It can be used to demonstrate that assay signals are not quenched non‑specifically, contrasting with low‑nanomolar inhibitors like AUDA .

P‑gp Substrate Verification in Transporter Profiling Panels

Based on class‑level evidence that 2‑methoxy‑substituted naphthalenyl‑oxazoles are unambiguous P‑gp substrates , the compound can serve as a substrate probe in bidirectional transport assays (e.g., Caco‑2 or MDCK‑MDR1 monolayers). Its predicted substrate status differentiates it from inhibitor‑class oxazole‑naphthalene analogues and enables investigation of structure‑transport relationships.

Chemical Tool for Studying Isoxazole‑Moiety Contributions to Transport Kinetics

Because generic substitution is contraindicated — replacing the isoxazole with thiazole or furan alters both BCRP and MRP1 activity — this compound uniquely permits researchers to interrogate the role of the 1,2‑oxazole ring in P‑gp/BCRP/MRP1 substrate recognition without confounding changes in other molecular features.

Quote Request

Request a Quote for 3-(2-methoxynaphthalen-1-yl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.